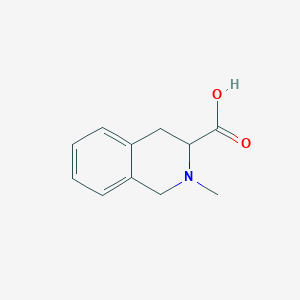
2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide” is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . The IUPAC name for this compound is 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide .
Molecular Structure Analysis
The InChI code for “2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide” is 1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide” include a molecular weight of 206.24 . The compound’s IUPAC name is 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide .Applications De Recherche Scientifique
Anticancer Applications
- Acetohydrazide derivatives, including 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, have shown potential in anticancer research. Salahuddin et al. (2014) explored derivatives synthesized from o-phenylenediamine and naphthene-1-acetic acid, revealing their activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Similarly, Jin et al. (2006) synthesized derivatives targeting PC3 cells, Bcap37, and BGC823 cancer cells, indicating their antiproliferative activities (Jin, Chen, Song, Chen, Yang, Li, Hu, & Xu, 2006).
Anti-inflammatory and Analgesic Activities
- The derivative 2-(4-chloro-3-methylphenoxy)acetohydrazide has been evaluated for its analgesic and anti-inflammatory properties. Dewangan et al. (2015) demonstrated significant activities in animal models, highlighting the therapeutic potential of these compounds in pain management and inflammation (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
Antimicrobial Applications
- Acetohydrazide derivatives are also investigated for their antimicrobial properties. Bekircan et al. (2014) reported anti-lipase and anti-α-glucosidase activities, with some compounds showing significant antimicrobial effects (Bekircan, Menteşe, & Ülker, 2014). Manna and Agrawal (2009) synthesized derivatives with strong antibacterial activities against common pathogens like Escherichia coli and Streptococcus aureus (Manna & Agrawal, 2009).
Antitubercular Agents
- Mandewale et al. (2016) investigated zinc complexes of hydrazone derivatives, which include 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, for their antituberculosis activity. The results showed promising activity against Mycobacterium tuberculosis (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).
Corrosion Inhibition
- In the field of materials science, acetohydrazides are explored for their corrosion inhibition properties. Yadav et al. (2015) studied the inhibition of mild steel corrosion in acidic environments, demonstrating the effectiveness of these compounds in protecting metal surfaces (Yadav, Sinha, Kumar, Bahadur, & Ebenso, 2015).
Nonlinear Optical Properties
- The nonlinear optical properties of acetohydrazide derivatives have been explored for potential applications in optical devices. Naseema et al. (2010) investigated the third-order nonlinear optical properties of various hydrazones, highlighting their suitability for applications like optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLSFHARIIARB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390659 |
Source


|
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |
CAS RN |
667437-07-2 |
Source


|
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)

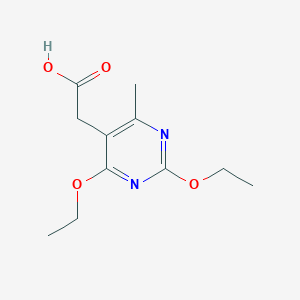
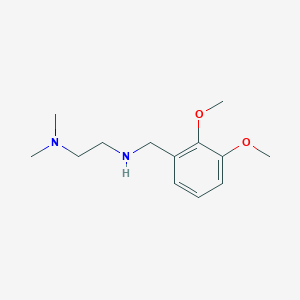

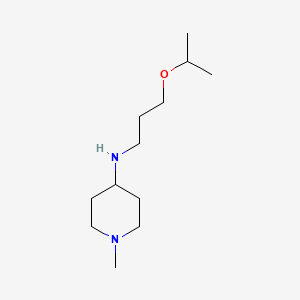
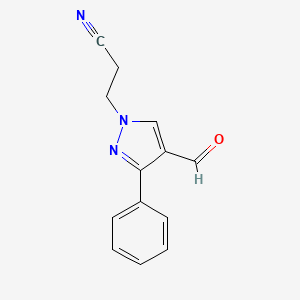
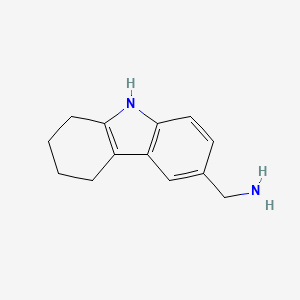
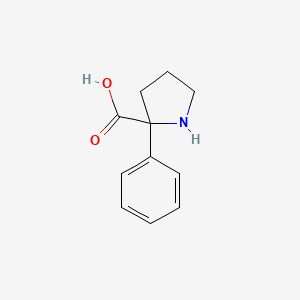
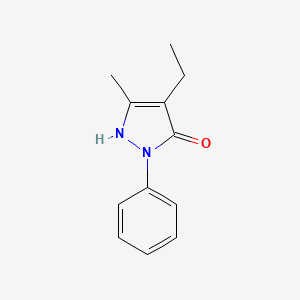
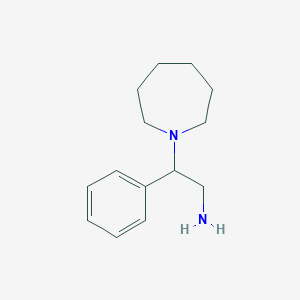
![2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine](/img/structure/B1335152.png)
